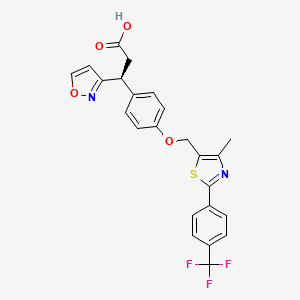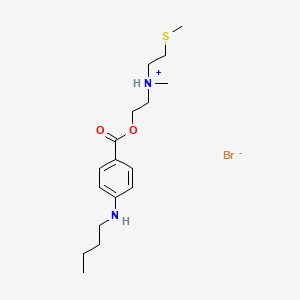
Acetylcarbromal
Overview
Description
Acetylcarbromal, also known as Acecarbromal and marketed under various brand names such as Sedamyl, Abasin, Carbased, Paxarel, Sedacetyl, is a hypnotic and sedative drug . It belongs to the ureide (acylurea) group and was discovered by Bayer in 1917 . It was formerly marketed in the United States and Europe .
Molecular Structure Analysis
The molecular formula of this compound is C9H15BrN2O3 . Its IUPAC name is N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide . The molecular weight is 279.13 g/mol .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3. Its molar refractivity is 58.7±0.3 cm3. It has 5 H bond acceptors and 2 H bond donors. It has 3 freely rotating bonds. Its polar surface area is 75 Å2 and its polarizability is 23.3±0.5 10-24 cm3. Its surface tension is 42.4±3.0 dyne/cm and its molar volume is 199.3±3.0 cm3 .Relevant Papers One relevant paper titled “Separation and Spectrophotometric Determination of this compound and Bromisovalum” discusses the separation of this compound and Bromisovalum on a Celite:HCl (2 + 1) column .
Scientific Research Applications
1. Treatment of Idiopathic Pulmonary Fibrosis
Research has explored the use of acetylcysteine, a related compound to Acetylcarbromal, in treating idiopathic pulmonary fibrosis. Clinical trials have assessed its efficacy in preserving lung function, though results have been mixed. For instance, Martinez et al. (2014) found no significant benefit of acetylcysteine over placebo in preserving forced vital capacity in patients with mild-to-moderate idiopathic pulmonary fibrosis (Martinez et al., 2014). Similarly, Behr et al. (2016) reported that the addition of acetylcysteine to pirfenidone did not significantly alter the tolerability profile and was unlikely to be beneficial in idiopathic pulmonary fibrosis (Behr et al., 2016).
2. Neuroprotective Potential in Neurodegenerative Diseases
Acetylcysteine has been evaluated for its neuroprotective potential in neurodegenerative diseases such as Parkinson’s and Alzheimer’s disorders. Tardiolo et al. (2018) highlighted that N-acetylcysteine, an acetylated form of cysteine, shows promise in therapies for neurodegenerative and mental health diseases due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
3. Applications in Psychiatry
The potential therapeutic effects of acetylcysteine in psychiatry have been researched. Dean et al. (2011) reported its emerging role in treating psychiatric disorders, modulating pathways such as glutamatergic transmission and inflammatory pathways, providing potential benefits for disorders like addiction, schizophrenia, and bipolar disorder (Dean et al., 2011).
4. Antioxidant Properties and Clinical Applications
Millea (2009) discussed the various clinical applications of N-acetylcysteine, underscoring its role as an antioxidant. It has been used for conditions like chronic obstructive pulmonary disease exacerbation and treatment of infertility in polycystic ovary syndrome (Millea, 2009).
5. Geriatric Applications
Research into the geriatric applications of related compounds like acetylcarnitine has shown positive effects. Rosca et al. (2009) found that acetylcarnitine supplementation benefits elderly individuals, including restoration of mitochondrial content and function (Rosca et al., 2009).
Mechanism of Action
Target of Action
Acecarbromal, also known as Acetylcarbromal, primarily targets the central nervous system (CNS). It exerts its calming effects to aid in the management of insomnia and other sleep disorders .
Mode of Action
The mechanism of action of Acecarbromal involves its interaction with the central nervous system, specifically targeting the gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability throughout the nervous system. Acecarbromal enhances the effect of GABA by binding to GABA-A receptors, which results in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thereby producing a calming and sedative effect .
Biochemical Pathways
Acecarbromal’s interaction with the GABA receptors affects the biochemical pathways associated with neuronal excitability. By enhancing the effect of GABA, Acecarbromal increases the influx of chloride ions into the neuron, leading to hyperpolarization of the neuronal membrane. This reduces the likelihood of an action potential being fired, thereby decreasing neuronal excitability .
Pharmacokinetics
Acecarbromal is typically administered orally, in the form of tablets. The onset of action for Acecarbromal is relatively quick, with sedative effects typically beginning within 30 to 60 minutes after oral administration. The duration of action can vary but generally lasts for several hours, which is usually sufficient to cover the period of sleep for most patients .
Result of Action
The molecular and cellular effects of Acecarbromal’s action result in a calming and sedative effect. By binding to GABA-A receptors and increasing the influx of chloride ions into the neuron, Acecarbromal reduces neuronal excitability, leading to a calming effect. This makes it effective for short-term management of insomnia and anxiety .
properties
IUPAC Name |
N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O3/c1-4-9(10,5-2)7(14)12-8(15)11-6(3)13/h4-5H2,1-3H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZUGELZHZOXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058810 | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77-66-7 | |
| Record name | Acecarbromal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acecarbromal [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acecarbromal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECARBROMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E47C56IGOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Acetylcarbromal?
A1: A clinical re-evaluation study compared this compound to other daytime sedatives, including phenobarbital, butabarbital sodium, glutethimide, meprobamate, and prochlorperazine. [] The study found butabarbital sodium to have the highest therapeutic index (effectiveness versus untoward reactions) for controlling anxiety and insomnia. While this compound was included in the study, its specific efficacy and side effect profile compared to the other drugs were not explicitly discussed.
Q2: What are the metabolic pathways of this compound in the body?
A2: Research indicates that this compound undergoes deacetylation in the liver, a process facilitated by specific enzymes. [] While the exact metabolites and their pharmacological activities are not fully detailed in the provided abstracts, this finding highlights the role of hepatic metabolism in the duration of action and clearance of this compound. Further research on the identification and activity of these metabolites is crucial for understanding the drug's overall pharmacological profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



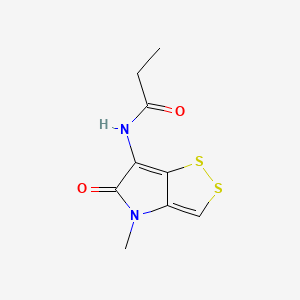
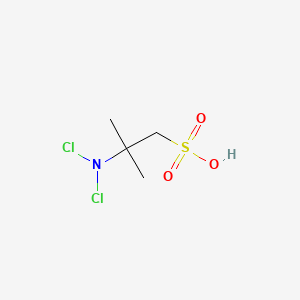




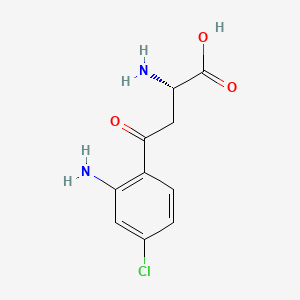
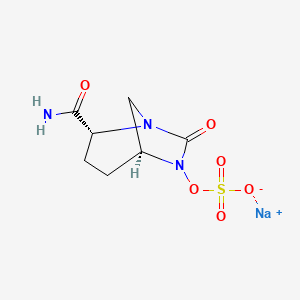
![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)
![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
